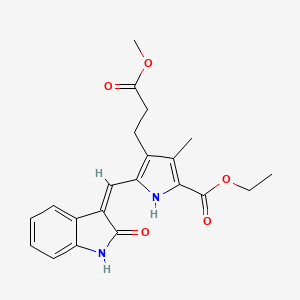
4-Mercaptomethyl Dipicolinic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Mercaptomethyl Dipicolinic Acid is a polymerized, bifunctional molecule . It is used as a luminescent probe to study the structure and dynamics of proteins . It has a molecular formula of C8 H7 N O4 S and a molecular weight of 213.21 .
Chemical Reactions Analysis
4-Mercaptomethyl Dipicolinic Acid has been used to generate a site-specific lanthanide binding site by attaching it via a disulfide bond to proteins . This has been used to measure pseudocontact shifts (PCS) and magnetically induced residual dipolar couplings (RDC) .科学的研究の応用
Paramagnetic NMR Spectroscopy and Protein Labeling : 4-Mercaptomethyl Dipicolinic Acid is used for site-specific labeling of proteins with paramagnetic lanthanide ions, aiding in NMR spectroscopy. This application facilitates the study of protein structures and interactions (Su et al., 2008).
Insecticidal Toxin : Extracted from Paecilomyces fumosoroseus, Dipicolinic Acid shows potential as a bioinsecticide against whitefly nymphs. This discovery is significant for integrated pest management programs (Asaff et al., 2005).
Optical Lanthanide Probes : Dipicolinic Acid derivatives are effective antennae for luminescent probes containing lanthanides like Europium and Terbium. These probes are applicable in luminescence studies under various excitations (Chamas et al., 2010).
Pyridine-2,6-Dicarboxylic Acid Polymorphism : Research on anhydrous pyridine-2,6-dicarboxylic acid explores its polymorphic forms and solid-state architectures, which can impact pharmaceutical and material science applications (Grossel et al., 2006).
Metallo-Beta-Lactamase Detection : Dipicolinic Acid is evaluated for detecting metallo-beta-lactamase-producing Pseudomonas aeruginosa, a critical concern in antibiotic resistance studies (Kimura et al., 2005).
Bacterial Spore Detection : The unique presence of Dipicolinic Acid in bacterial spores like Bacillus and Clostridium is leveraged for detecting these organisms, using techniques like Tb3+ luminescence (Cable et al., 2007).
Gluconeogenesis Inhibition : 3-Mercaptopicolinic Acid, a derivative, acts as an inhibitor of gluconeogenesis, with potential applications in diabetes research and metabolic studies (Ditullio et al., 1974).
Radiogenic Strontium Isotopes Analysis : Dipicolinic Acid is utilized in estimating endospore numbers in sediment samples, facilitating the analysis of stable and radiogenic strontium isotopes (Fietzke et al., 2007).
Label-Free Nanopore Back Titration : A novel label-free nanopore back titration method for detecting Dipicolinic Acid, a marker for bacterial spores, demonstrates applications in medical, biological, and environmental detection (Han et al., 2015).
Europium and Americium Dipicolinate Complexes : Studies on dipicolinic acid complexes with trivalent lanthanides and actinides, like Europium and Americium, are relevant for nuclear chemistry and separations technology (Heathman & Nash, 2012).
特性
IUPAC Name |
4-(sulfanylmethyl)pyridine-2,6-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-7(11)5-1-4(3-14)2-6(9-5)8(12)13/h1-2,14H,3H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVZILXOOFJPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857963 |
Source


|
| Record name | 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |
CAS RN |
1040401-18-0 |
Source


|
| Record name | 4-(Mercaptomethyl)-2,6-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040401-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


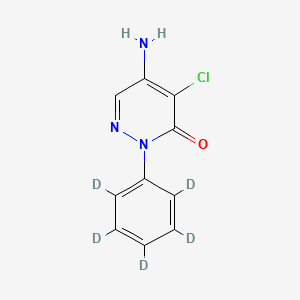


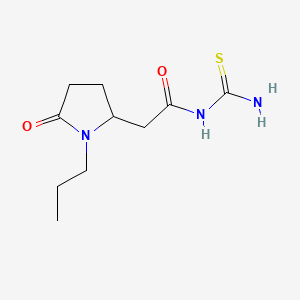
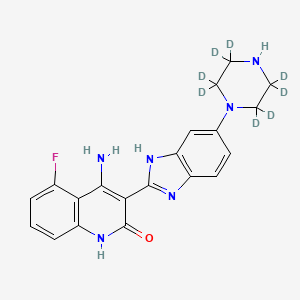
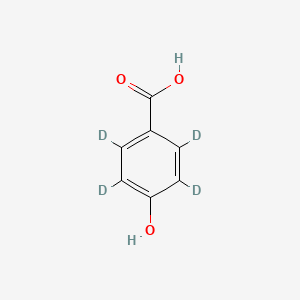


![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

